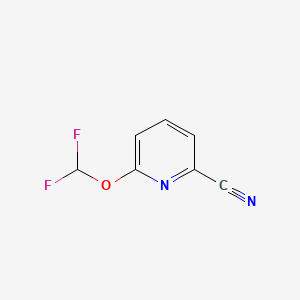

6-(Difluoromethoxy)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDVSBERKQKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673298 | |

| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-26-4 | |

| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Difluoromethoxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethoxy)picolinonitrile is a fluorinated pyridine derivative of increasing interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the difluoromethoxy group, can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application in novel therapeutic development.

Core Physicochemical Properties

A thorough understanding of the physicochemical profile of a compound is fundamental to its development as a potential drug candidate. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1214349-26-4 | Commercial Supplier Data |

| Molecular Formula | C₇H₄F₂N₂O | |

| Molecular Weight | 170.12 g/mol | |

| Predicted Melting Point | 35-45 °C | Computationally Predicted |

| Predicted Boiling Point | 230.5 ± 35.0 °C at 760 mmHg | Computationally Predicted |

| Predicted Water Solubility | 2.58 g/L | Computationally Predicted |

| Predicted pKa | -2.83 (most basic) | Computationally Predicted |

| Predicted logP | 1.45 | Computationally Predicted |

Note: The melting point, boiling point, water solubility, pKa, and logP values are computationally predicted and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using the Thiele tube method or distillation.

Protocol (Thiele Tube):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in a specific solvent is determined by finding the maximum amount of the compound that can dissolve in a given volume of the solvent at a specific temperature.

Protocol (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtered solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically.

Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.

Protocol (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the compound in each layer is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis Workflow

The synthesis of this compound can be approached through various synthetic routes. A representative workflow is depicted below.

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Difluoromethoxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Difluoromethoxy)picolinonitrile, a key building block in medicinal chemistry and drug development. The unique physicochemical properties imparted by the difluoromethoxy group make this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Synthesis of this compound

The proposed synthesis commences with the commercially available 6-hydroxypicolinonitrile. This starting material undergoes a difluoromethoxylation reaction. This transformation is typically achieved using a difluoromethylating agent such as chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate in the presence of a base.

Proposed Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

The following is a generalized experimental protocol based on similar reported difluoromethoxylation reactions. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields and purity.

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 6-hydroxypicolinonitrile and a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Difluoromethylating Agent: Introduce the difluoromethylating agent.

-

Using Chlorodifluoromethane (CHClF2): Bubble chlorodifluoromethane gas through the stirred reaction mixture at a controlled rate at an elevated temperature (typically between 80-120 °C). The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate (2-3 equivalents) to the reaction mixture. Heat the mixture to a temperature typically ranging from 100-150 °C. The in situ generation of difluorocarbene from the decomposition of the salt will effect the difluoromethoxylation.

-

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following tables summarize the expected characterization data based on the analysis of structurally similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₄F₂N₂O |

| Molecular Weight | 170.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | 1214349-26-4 |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the single proton of the difluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~8.0 | H-4 |

| ~7.5-7.7 | d | ~8.0 | H-5 |

| ~7.3-7.5 | t | ~2.0 | H-3 |

| ~6.8-7.2 | t | ~73.0 | -OCHF₂ |

Predicted spectrum is based on data for analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-6 |

| ~148-152 | C-2 |

| ~140-145 | C-4 |

| ~120-125 | C-5 |

| ~115-120 | -CN |

| ~110-115 (t, J ≈ 260 Hz) | -OCHF₂ |

| ~110-115 | C-3 |

Predicted spectrum is based on data for analogous compounds and may vary depending on the solvent and experimental conditions.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

The ¹⁹F NMR spectrum is a key diagnostic tool for confirming the presence of the difluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -90 | d | ~73.0 | -OCHF₂ |

Predicted spectrum is based on data for analogous compounds and referenced to CFCl₃. The exact chemical shift can vary with the solvent and standard used.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| ~170 | [M]⁺ (Molecular ion) |

| ~149 | [M - F]⁺ |

| ~120 | [M - CHF₂]⁺ |

| ~103 | [M - OCHF₂]⁺ |

Fragmentation patterns are predicted and may vary based on the ionization method used.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~2230-2210 | C≡N stretching (nitrile) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1300-1000 | C-O and C-F stretching |

Experimental Workflow

The overall process from synthesis to characterization can be visualized in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of the target compound.

Technical Guide: Solubility Profile of 6-(Difluoromethoxy)picolinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-(Difluoromethoxy)picolinonitrile is a substituted pyridine derivative characterized by a nitrile group and a difluoromethoxy group. These functional groups significantly influence its physicochemical properties, including its solubility in organic solvents. The nitrile group can participate in dipole-dipole interactions, while the difluoromethoxy group adds a degree of lipophilicity and can act as a weak hydrogen bond acceptor. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and biological screening.

This guide presents a standardized approach to determining the solubility of this compound. It is designed to be a practical resource for scientists in both academic and industrial settings.

Factors Influencing Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of solute-solvent interactions, including hydrogen bonding, dipole-dipole forces, and van der Waals forces, determines the extent to which a solute will dissolve in a given solvent. For this compound, the key structural features influencing its solubility are the polar nitrile group, the semi-polar difluoromethoxy group, and the aromatic pyridine ring.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

Caption: Experimental workflow for solubility determination by the shake-flask method.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for reporting such data.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Non-polar | Data not available | Data not available |

| Toluene | Aromatic | Data not available | Data not available |

| Dichloromethane | Chlorinated | Data not available | Data not available |

| Ethyl Acetate | Ester | Data not available | Data not available |

| Acetone | Ketone | Data not available | Data not available |

| Acetonitrile | Nitrile | Data not available | Data not available |

| Ethanol | Polar Protic | Data not available | Data not available |

| Methanol | Polar Protic | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Data not available |

Note: The table is a template. Values are to be populated based on experimental results.

Conclusion

While specific, publicly available solubility data for this compound is currently limited, this guide provides a robust framework for its determination and interpretation. The experimental protocol outlined, based on the isothermal shake-flask method, is a reliable approach to generate high-quality solubility data. The provided templates for data presentation and the discussion on influencing factors are intended to support researchers in their work with this and related compounds. The generation and dissemination of such fundamental physicochemical data are highly encouraged to advance the scientific understanding and application of novel chemical entities.

Navigating the Synthesis and Handling of 6-(Difluoromethoxy)picolinonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-(Difluoromethoxy)picolinonitrile, a key building block for researchers, scientists, and professionals in drug development. The document outlines critical safety information, handling precautions, and potential synthetic methodologies, offering a comprehensive resource for laboratory applications. Due to the limited publicly available data on this specific compound, this guide incorporates information from safety data sheets (SDS) and analogous chemical structures to provide a thorough understanding of its characteristics.

Compound Identification and Properties

This compound, with the CAS Number 1214349-26-4, is a fluorinated pyridine derivative. The inclusion of the difluoromethoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-(Difluoromethoxy)nicotinaldehyde | 2,6-Difluorobenzonitrile |

| CAS Number | 1214349-26-4[1] | 1211577-99-9 | 1897-52-5 |

| Molecular Formula | C₇H₄F₂N₂O | C₇H₅F₂NO₂ | C₇H₃F₂N |

| Purity | 95%[1] | Not Specified | 97% |

| Melting/Freezing Point | Not Available | 172-174 °C | Not Available |

| Boiling Point | Not Available | 476.4°C at 760 mmHg | Not Available |

| Flash Point | Not Available | 241.9°C | Not Available |

| Density | Not Available | 1.2722 g/cm³ | Not Available |

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following sections detail the potential hazards and the necessary precautions to be taken.

Hazard Identification

Based on data for analogous compounds, this compound should be handled with care. Potential hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Table 2: GHS Hazard Statements for Related Compounds

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures

In case of exposure, follow these first-aid measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.

-

Absorb: Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect: Collect the absorbed material into a suitable container for disposal.

-

Clean: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste according to local, state, and federal regulations.

References

The Elusive Building Block: An In-depth Look at the Commercial Unavailability of 6-(Difluoromethoxy)picolinonitrile

A comprehensive search of chemical vendor databases and scientific literature indicates that 6-(Difluoromethoxy)picolinonitrile is not a stock chemical. While structurally related compounds, such as 6-(Trifluoromethyl)picolinonitrile, are commercially available, the difluoromethoxy variant remains elusive. This lack of availability presents a significant hurdle for research groups looking to incorporate this specific moiety into their discovery pipelines.

The absence of a commercial source necessitates a custom synthesis approach for any research endeavor requiring this compound. This path, while offering the desired molecule, introduces considerations of time, cost, and synthetic feasibility that must be weighed against the potential benefits of its use.

Potential Synthetic Pathways

While no direct experimental protocols for the synthesis of this compound were found in the public domain, a logical synthetic approach can be postulated based on established chemical transformations. A plausible route could involve the introduction of the difluoromethoxy group onto a pre-existing picolinonitrile scaffold or the construction of the pyridine ring with the difluoromethoxy group already in place.

One potential disconnection approach is illustrated in the following workflow diagram:

This proposed pathway would involve the O-difluoromethylation of 6-hydroxypicolinonitrile. This reaction typically requires a suitable base to deprotonate the hydroxyl group, followed by reaction with a difluoromethylating agent. The specific conditions, including the choice of base, solvent, temperature, and difluoromethylating reagent, would need to be optimized to achieve a successful synthesis.

Implications for Drug Discovery

The difluoromethoxy group is an attractive substituent in drug design due to its ability to modulate a molecule's physicochemical properties. It can act as a bioisostere for a hydroxyl or methoxy group, potentially improving metabolic stability, membrane permeability, and binding affinity. The lack of commercial access to this compound limits the exploration of these potential benefits within the context of the picolinonitrile scaffold, a core structure found in numerous biologically active compounds.

For research organizations interested in pursuing this chemical space, the primary options are to either commission a custom synthesis from a specialized contract research organization (CRO) or to develop an in-house synthetic route. Both approaches require a significant investment of resources.

The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of fluorinated motifs, the difluoromethoxy (-OCF₂H) group, when appended to a pyridine ring, offers a unique constellation of properties that address key challenges in drug design, including metabolic stability, membrane permeability, and target engagement. This technical guide provides an in-depth exploration of difluoromethoxy-substituted pyridines, offering a comprehensive overview of their synthesis, physicochemical characteristics, and burgeoning applications in drug discovery.

The Difluoromethoxy Group: A Privileged Moiety

The difluoromethoxy group is increasingly recognized as a valuable bioisostere for more common functional groups like the methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][2][3] Its unique electronic and conformational properties impart several advantages to a parent molecule.

Enhanced Metabolic Stability: A primary driver for the use of the -OCF₂H group is its enhanced resistance to oxidative metabolism.[4][5][6] The strong carbon-fluorine bonds are less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are responsible for the O-demethylation of methoxy groups.[5] This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability of drug candidates.[4][7][8]

Modulation of Lipophilicity: The difluoromethoxy group exhibits dynamic lipophilicity, capable of adjusting to the polarity of its molecular environment.[1][9] While generally considered more lipophilic than a methoxy group, it is less so than the highly lipophilic trifluoromethoxy (-OCF₃) group.[1][10] This tunable lipophilicity allows for the fine-tuning of a molecule's ability to cross biological membranes, a critical factor for oral drug absorption and distribution.[4]

Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a characteristic not present in the trifluoromethoxy group.[1][11] This ability to engage in hydrogen bonding interactions can contribute to enhanced binding affinity with biological targets.

Conformational Influence: The presence of the difluoromethoxy group can influence the conformation of the parent molecule, which can be crucial for optimizing interactions with a target's binding pocket.[4]

Synthesis of Difluoromethoxy-Substituted Pyridines

The synthesis of difluoromethoxy-substituted pyridines can be broadly categorized into two main approaches: N-difluoromethylation and C-difluoromethoxylation.

N-Difluoromethylation of Pyridines

A common and straightforward method for the synthesis of N-difluoromethylated pyridines involves the use of ethyl bromodifluoroacetate as a difluoromethylating agent.[12][13][14][15] This transition-metal-free method proceeds via a two-step process: N-alkylation followed by in situ hydrolysis and decarboxylation.[12][14][15]

C-Difluoromethoxylation of Pyridines

The direct C-H difluoromethylation of pyridines represents a more modern and efficient approach to accessing C-difluoromethoxy-substituted pyridines. Recent advancements have enabled the regioselective introduction of the difluoromethyl group at the meta- or para-positions of the pyridine ring.[16][17][18][19] One innovative strategy involves the temporary dearomatization of the pyridine ring to form an oxazino pyridine intermediate, which then undergoes radical difluoromethylation.[17][18] The regioselectivity (meta vs. para) can be switched by treating the oxazino pyridine with acid to form a pyridinium salt.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of difluoromethoxy-substituted pyridines and related compounds.

| Table 1: Synthesis of N-Difluoromethylated Pyridines | |

| Pyridine Substrate | Yield (%) |

| Pyridine | 65 |

| 4-Methylpyridine | 72 |

| 4-Methoxypyridine | 58 |

| 4-Chloropyridine | 45 |

| Data extracted from studies on N-difluoromethylation using ethyl bromodifluoroacetate. |

| Table 2: Biological Activity of 2-Difluoromethylpyridine Derivatives as Quorum Sensing Inhibitors | |

| Compound | IC₅₀ (µM) in Pseudomonas aeruginosa |

| 4NPO (Pyridine-N-oxide analog) | 33 ± 1.12 |

| Compound 1 | 35 ± 1.12 |

| Compound 5 | 19 ± 1.01 |

| Compound 6 | 27 ± 0.67 |

| Data from a study demonstrating 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.[20] |

| Table 3: Antiproliferative Activity of 2-Difluoromethoxy-Substituted Estratriene Sulfamates | |

| Compound | GI₅₀ (µM) in MCF-7 Cells |

| 2-Methoxyestradiol (2ME2) | ~1.5 |

| 2-Difluoromethoxyestradiol | >10 |

| Bis-sulfamate 10 (2-OCF₂H analog) | 0.28 |

| STX140 (2-OCH₃ analog) | ~0.3 |

| Data from a study on the synthesis and evaluation of 2-difluoromethoxy-substituted estratriene derivatives.[5][21][22] |

Detailed Experimental Protocols

General Procedure for N-Difluoromethylation of Pyridines

Materials:

-

Pyridine derivative (1.0 mmol)

-

Ethyl bromodifluoroacetate (1.5 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Acetonitrile (CH₃CN) (5 mL)

Procedure:

-

To a solution of the pyridine derivative in acetonitrile, add potassium carbonate.

-

Add ethyl bromodifluoroacetate dropwise to the suspension at room temperature.

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue contains the N-alkylation product, which is then subjected to hydrolysis and decarboxylation. Add a mixture of water and a suitable acid (e.g., HCl) and heat the mixture to reflux for 2-4 hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-difluoromethylated pyridine.[12][14]

General Procedure for Regioselective meta-C-H-Difluoromethylation of Pyridines

Materials:

-

Pyridine derivative (1.0 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol)

-

Difluoromethylating reagent (e.g., (difluoromethyl)zinc reagent) (1.5 mmol)

-

Radical initiator (e.g., AIBN) (0.1 mmol)

-

Solvent (e.g., Dioxane)

Procedure:

-

In a reaction vessel, dissolve the pyridine derivative in the solvent.

-

Add dimethyl acetylenedicarboxylate and stir the mixture at room temperature for a specified time to form the oxazino pyridine intermediate.

-

Add the difluoromethylating reagent and the radical initiator to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the meta-difluoromethylated pyridine.[17][18]

Applications in Drug Discovery: Case Studies

The utility of difluoromethoxy-substituted pyridines is exemplified in various therapeutic areas. For instance, the replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine in quorum sensing inhibitors led to compounds with similar or enhanced activity against Pseudomonas aeruginosa.[20] This demonstrates the potential of this bioisosteric replacement to improve drug-like properties while maintaining biological function.

In the field of oncology, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated as anti-proliferative agents.[5][21][22] While the direct replacement of a methoxy group with a difluoromethoxy group on estradiol decreased potency, the corresponding bis-sulfamated derivatives showed potent anti-proliferative activity, comparable to their methoxy counterparts, with the added benefit of potentially improved metabolic stability.[5][21][22]

Future Perspectives

The unique properties of the difluoromethoxy group, combined with the versatility of the pyridine scaffold, position difluoromethoxy-substituted pyridines as highly attractive building blocks in drug discovery. The continued development of novel and efficient synthetic methodologies for their preparation will undoubtedly accelerate their incorporation into a wider range of therapeutic candidates. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see a growing number of successful drug molecules featuring this privileged structural motif.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science [eurekaselect.com]

- 8. recent-innovations-of-organo-fluorine-synthesis-and-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 17. researchgate.net [researchgate.net]

- 18. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of the nitrile functional group in picolinonitriles (cyanopyridines). Picolinonitriles are pivotal intermediates in organic synthesis and are integral to the structure of numerous pharmaceutical compounds.[1][2] The strategic placement of the electron-withdrawing pyridine ring significantly influences the electrophilic character of the nitrile carbon, modulating its reactivity in a variety of important chemical transformations.[3][4] This document details key reactions, presents quantitative data, outlines experimental protocols, and visualizes reaction pathways to serve as a comprehensive resource for professionals in the field.

Electronic Properties and General Reactivity

The nitrile group (—C≡N) is a highly polar functional group characterized by an sp-hybridized carbon atom. The electronegative nitrogen atom withdraws electron density, creating a partial positive charge on the carbon, making it susceptible to nucleophilic attack.[4][5] In picolinonitriles, the pyridine ring acts as an additional electron-withdrawing group, further enhancing the electrophilicity of the nitrile carbon. This increased reactivity is a key factor in the synthetic utility of these compounds.[3] The primary modes of reactivity include nucleophilic additions, reductions, cycloadditions, and transition metal-mediated transformations.

Figure 1: Key reaction pathways originating from the nitrile group of picolinonitriles.

Nucleophilic Addition Reactions

The most common reactions of picolinonitriles involve the nucleophilic addition to the electrophilic carbon of the cyano group.[6][7]

Nitriles can be hydrolyzed under acidic or basic conditions to first yield carboxamides (picolinamides) and subsequently carboxylic acids (picolinic acids).[7][8] The reaction proceeds via an initial nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the nitrile carbon.[8][9] The intermediate amide can often be isolated under mild conditions, while more vigorous conditions drive the reaction to the carboxylic acid.[5][9]

Figure 2: Workflow for the acid-catalyzed hydrolysis of a picolinonitrile.

Table 1: Conditions for Hydrolysis of Picolinonitriles

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-amino-2-furanacetonitrile | Concentrated HCl, room temp. | α-amino-2-furanacetamide | Readily produced | [10] |

| 2-Cyanopyridine | H2SO4 (aq) | Picolinamide | - | [8] |

| Generic Nitrile (R-CN) | NaOH (aq), Δ | Carboxylate Salt (R-COO⁻) | - | [8] |

| 3-Furyl-(2')-hydantoin derivative | 1. Cl2, H2O; 2. Conc. HCl, reflux | 3-Hydroxy-picolinonitrile | 53% |[10] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile [8][11]

-

Protonation: The reaction is initiated by protonating the nitrile nitrogen with a strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.

-

Tautomerization: A proton transfer occurs from the oxygen to the nitrogen, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.

-

Isolation/Further Hydrolysis: Under mild conditions, the resulting picolinamide can be isolated. If the reaction is heated or exposed to prolonged acidic conditions, the amide undergoes further hydrolysis to yield the corresponding picolinic acid.

The reduction of picolinonitriles to primary amines (aminomethylpyridines) is a synthetically valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[6][11][12] The reaction involves a two-step nucleophilic addition of hydride ions (H⁻).

Figure 3: Logical workflow for the reduction of a picolinonitrile using LiAlH₄.

Table 2: Reduction of Nitriles to Primary Amines

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| L-Valine (as example) | LiAlH₄, THF, reflux 16h | L-Valinol | 73-75% | [13] |

| Generic Nitrile (R-CN) | 1. LiAlH₄, Ether/THF; 2. H₂O | Primary Amine (R-CH₂NH₂) | - | [12] |

| Cinnamaldehyde | LiAlH₄, dry THF, reflux | Hydrocinnamyl alcohol | - |[14] |

Experimental Protocol: Reduction of a Nitrile with LiAlH₄ [13][14][15]

-

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF or diethyl ether).[14][16]

-

Setup: An oven-dried, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: A suspension of LiAlH₄ in anhydrous THF is prepared in the flask and cooled in an ice bath. The picolinonitrile, dissolved in anhydrous THF, is added dropwise to the suspension. The rate of addition is controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Quenching: The mixture is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Isolation: The resulting white precipitate (aluminum salts) is removed by filtration. The organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude aminomethylpyridine, which can be further purified by distillation or chromatography.

The Ritter reaction is a powerful method for converting nitriles into N-alkyl amides.[17] The reaction involves the electrophilic addition of a carbocation to the nitrogen atom of the nitrile.[18][19] The carbocation is typically generated from an alcohol (primary benzylic, secondary, or tertiary) or an alkene in the presence of a strong acid like sulfuric acid.[18][19] The resulting nitrilium ion is then hydrolyzed during aqueous workup to form the amide.[18] This method has been successfully applied to 2-cyanopyridine for the synthesis of picolinamides.[20][21]

Figure 4: Simplified mechanism of the Ritter Reaction with picolinonitriles.

Table 3: Synthesis of Picolinamides via the Ritter Reaction

| Nitrile | Alcohol/Alkene | Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyanopyridine | Various alcohols & alkenes | H₂SO₄ | N-substituted picolinamides | Good to Excellent | [20][21] |

| TMSCN | Alcohol | H₂SO₄ | Formamide | 48% | [18] |

| Chloroacetonitrile | - | - | tert-Alkylamines | - |[19] |

Experimental Protocol: Ritter Reaction with 2-Cyanopyridine and an Alcohol [18]

-

Setup: To a solution of the alcohol in an excess of 2-cyanopyridine at 0 °C, concentrated sulfuric acid is added dropwise with stirring.

-

Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature to proceed to completion.

-

Workup: The solution is cooled again to 0 °C and carefully quenched by pouring it over crushed ice, followed by neutralization with a saturated aqueous base solution (e.g., Na₂CO₃ or NaOH).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried, filtered, and concentrated. The resulting crude N-alkyl picolinamide is purified by flash column chromatography.

Cycloaddition Reactions

The C≡N triple bond in picolinonitriles can participate in cycloaddition reactions to form heterocyclic systems. These reactions are powerful tools for building molecular complexity.

-

[3+2] Cycloaddition: This reaction, also known as a 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with the nitrile (the dipolarophile) to form a five-membered heterocycle.[22][23] For example, nitrile oxides can react with picolinonitriles to form oxadiazoles.[7]

-

[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction combines three unsaturated components, such as two alkyne molecules and one picolinonitrile molecule, to form a substituted pyridine ring.[24] This method is highly atom-economical for constructing complex aromatic systems.[24]

Transition Metal-Catalyzed Reactions

Transition metal catalysis opens up unique avenues for the reactivity of picolinonitriles, including cross-coupling and C-CN bond activation.[25][26]

-

Nitrile as a Coupling Partner: The nitrile group can act as an electrophilic coupling partner. For instance, transition-metal-catalyzed additions of boronic acids to the nitrile group can lead to the formation of ketones or amides.[25]

-

C-CN Bond Activation: While thermodynamically challenging, the C-CN bond can be activated by transition metal complexes (e.g., Ni, Pd).[27] This allows the cyano group to function as a leaving group in cross-coupling reactions or to be used as a cyanide source for cyanation reactions.[27][28]

Applications in Drug Discovery

The transformations of the picolinonitrile group are of immense importance in medicinal chemistry. The resulting functional groups—amides, carboxylic acids, and amines—are common pharmacophores that engage in crucial hydrogen bonding and ionic interactions with biological targets.[3]

-

Picolinamides: The picolinamide scaffold is present in numerous biologically active compounds and can act as a directing group in C-H activation reactions, enabling late-stage functionalization of complex molecules.[20]

-

Aminomethylpyridines: These are key building blocks for ligands that interact with a wide range of receptors and enzymes in the central nervous system.

-

Covalent Inhibitors: The electrophilic nature of the nitrile group allows it to act as a "warhead" that can form a covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site.[3] This strategy has been successfully used in approved drugs for treating diseases like diabetes and COVID-19.[3] The reactivity can be finely tuned by the electronic properties of the pyridine ring and other substituents.[3]

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]

- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Ritter reaction - Wikipedia [en.wikipedia.org]

- 18. Ritter Reaction | NROChemistry [nrochemistry.com]

- 19. Ritter Reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Research Collection | ETH Library [research-collection.ethz.ch]

- 22. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 28. researchgate.net [researchgate.net]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.

Lipophilicity

The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group is considered a lipophilicity-enhancing substituent, though its impact is generally less pronounced than that of the trifluoromethoxy group.[1][2]

The Hansch hydrophobicity parameter (π) provides a measure of the lipophilicity of a substituent. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.

Table 1: Comparison of Lipophilicity Parameters

| Substituent | Hansch Hydrophobicity Parameter (π) |

| Methoxy (-OCH₃) | -0.02 |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [3] |

| Trifluoromethoxy (-OCF₃) | +1.04[4] |

The dynamic lipophilicity of the -OCF₂H group, with a rotational energy barrier of only 0.45 kcal/mol, allows it to adapt its conformation to the surrounding chemical environment, which can be advantageous for receptor binding and membrane permeability.[3]

Hydrogen Bonding Capacity

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).

Table 2: Hydrogen Bond Acidity

| Group | Abraham Hydrogen Bond Acidity (A) |

| Difluoromethyl (in ArOCF₂H) | 0.094 - 0.126 |

| Thiophenol (-SH) | ~0.12 |

| Aniline (-NH₂) | ~0.07 |

| Hydroxyl (-OH) | Significantly higher |

Note: The A value for the difluoromethyl group in difluoromethyl anisoles was found to be in this range, indicating it acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[1]

This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1]

Role in Drug Design and Development

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.

Bioisosterism

The difluoromethoxy group can act as a bioisostere for several common functional groups, including:

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.

Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethoxy group contribute to its high metabolic stability.[2] It is generally more resistant to oxidative metabolism compared to the methoxy group. This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.

Modulation of pKa

The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity or basicity (pKa) of nearby functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols. The following is a representative experimental protocol.

Experimental Workflow: O-Difluoromethylation of a Phenol

Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine:

-

Reaction Setup: To a stirred solution of 4-hydroxypyridine (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v), add cesium carbonate (2.0 eq).

-

Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.[6]

In Vitro Metabolic Stability Assays

Assessing the metabolic stability of a difluoromethoxy-containing compound is crucial. This is typically done using in vitro assays with liver microsomes or hepatocytes.

3.2.1. Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.

Experimental Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).

-

Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of disappearance, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[7][8]

3.2.2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both phase I and phase II pathways, as hepatocytes contain a full complement of metabolic enzymes.

Experimental Protocol:

-

Cell Preparation: Thaw cryopreserved hepatocytes and resuspend them in an appropriate incubation medium. Determine cell viability and adjust the cell density.

-

Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound (final concentration typically 1 µM) to initiate the incubation at 37°C in a humidified incubator with 5% CO₂.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent containing an internal standard.

-

Analysis: Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.

-

Data Analysis: Calculate the metabolic stability parameters (t₁/₂ and CLᵢₙₜ) as described above.[9][10][11]

Signaling Pathways: The JAK-STAT Pathway Example

The difluoromethoxy group is increasingly being incorporated into kinase inhibitors, which often target specific signaling pathways implicated in diseases like cancer and autoimmune disorders. A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[12][13] Dysregulation of this pathway is associated with various diseases.

JAK-STAT Signaling Pathway

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. This guide serves as a foundational resource for scientists and professionals in the field of drug development, providing the necessary data, protocols, and conceptual frameworks to harness the full potential of this important functional group.

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(Difluoromethoxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 6-(difluoromethoxy)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-chloropicolinonitrile. The synthesis involves an initial hydrolysis of the chloro-substituent to a hydroxyl group, followed by an O-difluoromethylation reaction. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters, and a visual representation of the synthetic workflow.

Introduction

The incorporation of the difluoromethoxy group (-OCF₂H) into heterocyclic scaffolds is a widely employed strategy in modern drug design. This moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is therefore a key intermediate for the synthesis of novel pharmaceutical candidates. The following protocols detail a reliable and accessible method for its preparation from 6-chloropicolinonitrile.

Synthetic Pathway Overview

The synthesis of this compound from 6-chloropicolinonitrile is achieved via a two-step process:

-

Hydrolysis: 6-chloropicolinonitrile is first hydrolyzed to 6-hydroxypicolinonitrile. This is a nucleophilic aromatic substitution reaction where the chloride is displaced by a hydroxide ion.

-

O-Difluoromethylation: The resulting 6-hydroxypicolinonitrile is then O-difluoromethylated using sodium chlorodifluoroacetate as the difluorocarbene precursor.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxypicolinonitrile

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloropicolinonitrile | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR Chemicals |

| Deionized Water | N/A | In-house |

| Hydrochloric Acid (HCl), conc. | ACS Reagent, 37% | J.T. Baker |

| Ethyl Acetate | HPLC Grade, ≥99.5% | Fisher Chemical |

| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropicolinonitrile (1.0 eq).

-

Prepare a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq) and add it to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 6-hydroxypicolinonitrile can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Step 1):

| Parameter | Value |

| Reactant Ratio (mol/mol) | 1 : 2.5 (6-chloropicolinonitrile : NaOH) |

| Solvent | Water |

| Reaction Temperature | 100-110 °C |

| Reaction Time | 6 hours |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Hydroxypicolinonitrile | ≥95% | (From Step 1) |

| Sodium Chlorodifluoroacetate | ≥97% | TCI Chemicals |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Acros Organics |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Alfa Aesar |

| Deionized Water | N/A | In-house |

| Diethyl Ether | ACS Reagent, ≥99.0% | Macron Fine Chemicals |

| Anhydrous Magnesium Sulfate | ACS Reagent | BeanTown Chemical |

Equipment:

-

Three-neck round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Syringe and needles

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 6-hydroxypicolinonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the reagents.

-

Add sodium chlorodifluoroacetate (2.0-2.5 eq) to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir vigorously for 3-6 hours.[1]

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary (Step 2):

| Parameter | Value |

| Reactant Ratio (mol/mol) | 1 : 2.2 (6-hydroxypicolinonitrile : ClCF₂COONa) |

| Base | Potassium Carbonate (1.5 eq) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 110 °C |

| Reaction Time | 4 hours |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >98% |

Visualizing the Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

-

DMF is a potential reproductive hazard; avoid inhalation and skin contact.

-

The O-difluoromethylation reaction generates gaseous byproducts and should be performed with adequate ventilation.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound from 6-chloropicolinonitrile. The procedures are based on established chemical transformations and utilize commercially available reagents. These application notes are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with "6-(Difluoromethoxy)picolinonitrile"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of "6-(Difluoromethoxy)picolinonitrile," a valuable building block in medicinal chemistry and materials science. Due to the limited availability of specific published examples for this substrate, this document presents generalized yet detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions based on established methods for structurally related 2-halopyridines. These protocols are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For the arylation of "this compound," a precursor such as 6-chloro- or 6-bromo-2-(difluoromethoxy)pyridine would be required to react with a suitable boronic acid or boronate ester.

Quantitative Data Summary: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Entry | Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane | 100 | 18 | 75-90 |

| 3 | 2-Bromopyridine | Thiophene-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 eq) | DMF | 90 | 16 | 80-92 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for 2-halopyridines and should be optimized for "6-halo-2-(difluoromethoxy)pyridine".

Materials:

-

6-Halo-2-(difluoromethoxy)pyridine (1.0 equiv)

-

Arylboronic acid or boronate ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-halo-2-(difluoromethoxy)pyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-(difluoromethoxy)pyridine.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for synthesizing arylamines. This reaction would be employed to couple an amine with a 6-halo-2-(difluoromethoxy)pyridine precursor.

Quantitative Data Summary: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Entry | Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4 eq) | Toluene | 100 | 16 | 80-95 |

| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 eq) | t-BuOH | 110 | 20 | 70-85 |

| 3 | 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5 eq) | Dioxane | 90 | 18 | 85-98 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of 2-halopyridines and will likely require optimization for "6-halo-2-(difluoromethoxy)pyridine".

Materials:

-

6-Halo-2-(difluoromethoxy)pyridine (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.5-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.4-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, phosphine ligand, and base.

-

Add the 6-halo-2-(difluoromethoxy)pyridine and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the residue by flash column chromatography to yield the desired 6-amino-2-(difluoromethoxy)pyridine derivative.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce an alkynyl moiety at the 6-position of the picolinonitrile core.

Quantitative Data Summary: Representative Conditions for Sonogashira Coupling of 2-Halopyridines

| Entry | Halide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | 2-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 75-90 |

| 3 | 2-Iodopyridine | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 8 | 80-92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol for the Sonogashira coupling of 2-halopyridines. Optimization will be necessary for "6-halo-2-(difluoromethoxy)pyridine".

Materials:

-

6-Halo-2-(difluoromethoxy)pyridine (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., Et₃N, DIPA, K₂CO₃)

-

Anhydrous, degassed solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 6-halo-2-(difluoromethoxy)pyridine, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by the base (if it is a solid, it can be added with the other solids).

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress.

-

Upon completion, cool the mixture and dilute with an organic solvent.

-

Wash the organic layer with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic phase, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to obtain the 6-alkynyl-2-(difluoromethoxy)pyridine.

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for Sonogashira Coupling.

Suzuki-Miyaura coupling protocol for "6-(Difluoromethoxy)picolinonitrile".

An Application Note on the Suzuki-Miyaura Coupling of 6-(Difluoromethoxy)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals